Product packaging for Adenosine 5'-pentaphosphate(Cat. No.:CAS No. 14535-90-1)

Adenosine 5'-pentaphosphate

Cat. No.: B085216
CAS No.: 14535-90-1
M. Wt: 667.14 g/mol
InChI Key: WYJWVZZCMBUPSP-KQYNXXCUSA-N
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Description

Historical Context and Foundational Research on Polyphosphorylated Nucleotides

The scientific journey into understanding polyphosphorylated nucleotides is rooted in the broader history of polyphosphate research. Inorganic polyphosphates (polyP), which are polymers of orthophosphate units linked by high-energy phosphoanhydride bonds, were first discovered in microorganisms in the 19th century. For a long time, their precise physiological roles remained enigmatic. The 20th century marked a turning point with the seminal work of researchers like Igor Kulaev and Arthur Kornberg, who elucidated the enzymatic machinery responsible for polyphosphate synthesis. This foundational research paved the way for discovering polyP in a wide array of organisms, from bacteria to mammals, and began to uncover their diverse functions.

Initially considered primarily as a phosphate (B84403) and energy reservoir, the roles of polyP have expanded to include crucial functions in cell signaling, gene regulation, and stress responses. sigmaaldrich.com A significant recent discovery in this field is the post-translational modification of proteins by the covalent attachment of polyP to lysine (B10760008) residues, a process termed lysine polyphosphorylation. This modification can alter a protein's charge, conformation, and interaction with other molecules, thereby regulating its function.

Within this context, adenosine (B11128) polyphosphates, including adenosine triphosphate (ATP), are recognized as fundamental molecules in cellular energy metabolism and signaling. sigmaaldrich.com The enzymatic synthesis of adenosine polyphosphates with more than three phosphate groups, such as adenosine 5'-tetraphosphate and adenosine 5'-pentaphosphate, was later identified, highlighting the diversity of these high-energy compounds within the cell.

Significance of this compound as a Research Tool in Enzymology and Metabolism

This compound (p5A) serves as a valuable tool in biochemical research, particularly in the study of energy metabolism and phosphate transfer reactions. Its significance stems from its nature as a high-energy phosphate donor and its specific interactions with certain enzymes.

The enzymatic synthesis of this compound has been characterized in detail. For instance, acetyl-CoA synthetase from the yeast Saccharomyces cerevisiae can catalyze the synthesis of p5A from adenosine triphosphate (ATP) and tetrapolyphosphate (P4). nih.gov This synthesis pathway provides researchers with a method to produce p5A for experimental use and to study the kinetics of enzymes involved in nucleotide metabolism. The conditions and substrates for this enzymatic reaction have been defined, offering insights into the factors that regulate the formation of such polyphosphorylated nucleotides in vivo. nih.gov

It is crucial to distinguish this compound from its related compound, P1,P5-Di(adenosine-5′)pentaphosphate (Ap5A). While Ap5A is widely known and used as a potent competitive inhibitor of adenylate kinase, research has shown that this compound itself does not inhibit this enzyme. exlibrisgroup.com This distinction is critical for the accurate interpretation of experimental results in enzymology. The lack of inhibitory effect on adenylate kinase allows researchers to use this compound to study other enzymatic processes without the confounding variable of adenylate kinase inhibition, which is a common concern when using commercial ATP preparations that may be contaminated with Ap5A.

The study of this compound and its metabolism contributes to a deeper understanding of cellular energy homeostasis and the roles of highly phosphorylated nucleotides in signaling pathways. Its use as a substrate in enzymatic assays helps to elucidate the mechanisms of phosphate transfer and the specificity of enzymes that recognize and process these high-energy molecules.

Detailed Research Findings

The enzymatic synthesis of this compound (p5A) by yeast acetyl-CoA synthetase has been a subject of detailed investigation. The following table summarizes key parameters from this research.

ParameterFinding
Enzyme Acetyl-CoA Synthetase (EC 6.2.1.1) from Saccharomyces cerevisiae
Reaction Synthesizes adenosine 5'-tetraphosphate (p4A) and this compound (p5A)
Substrates for p5A Synthesis ATP and tetrapolyphosphate (P4)
Relative Synthesis Velocity The synthesis of p4A from ATP and tripolyphosphate (P3) is approximately 7 times faster than p5A synthesis from ATP and P4.
Optimal pH 6.3 for the formation of p4A and p5A
Inhibition Coenzyme A (CoA) inhibits the synthesis reaction, with a 50% inhibitory concentration of 0.015 mM.

This data is based on research into the synthesis of p4A and p5A by yeast acetyl-CoA synthetase. nih.gov

Another area of research involves Nudix hydrolases, a family of enzymes that hydrolyze nucleoside diphosphates linked to other moieties. Certain human Nudix hydrolases have been shown to metabolize diadenosine polyphosphates, such as diadenosine 5',5'''-pentaphosphate, reinforcing the concept that these molecules act as intracellular messengers.

Enzyme FamilySubstrate ExampleSignificance
Nudix Hydrolases (DIPP subfamily) Diadenosine 5',5'''-pentaphosphate (Ap5A)Metabolize diadenosine polyphosphates, suggesting a role for these molecules as intracellular signals.

This table highlights the activity of Nudix hydrolases on related diadenosine compounds. ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N5O19P5 B085216 Adenosine 5'-pentaphosphate CAS No. 14535-90-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14535-90-1

Molecular Formula

C10H18N5O19P5

Molecular Weight

667.14 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(30-10)1-29-36(21,22)32-38(25,26)34-39(27,28)33-37(23,24)31-35(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

WYJWVZZCMBUPSP-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

physical_description

Solid

Synonyms

adenosine 5'-pentaphosphate
pppppA

Origin of Product

United States

Synthesis and Biosynthetic Pathways of Adenosine 5 Pentaphosphate

Enzymatic Synthesis Mechanisms

The biological synthesis of adenosine (B11128) 5'-pentaphosphate is catalyzed by specific enzymes that utilize high-energy phosphate (B84403) donors. These enzymatic pathways are crucial for the production of p5A in various organisms.

Yeast Saccharomyces cerevisiae acetyl-coenzyme A (CoA) synthetase, classified under EC 6.2.1.1, is a key enzyme capable of synthesizing adenosine 5'-pentaphosphate (p5A) and adenosine 5'-tetraphosphate (p4A). nih.govnih.govdntb.gov.uacsic.esasm.org This enzyme catalyzes the formation of p5A from adenosine 5'-triphosphate (ATP) and inorganic tetrapolyphosphate (P4). nih.govcsic.es The relative velocity of synthesis for p4A from tripolyphosphate (P3) is seven times higher than that for p5A from P4. nih.govcsic.esasm.org

The synthesis of p5A by yeast acetyl-CoA synthetase is generally understood to occur through a two-step mechanism.

Adenylylation: In the first step, the enzyme activates a substrate by reacting it with ATP. In its canonical role, the enzyme reacts ATP with acetate (B1210297) to form an enzyme-bound acetyl-adenylate (acetyl-AMP) intermediate and releases pyrophosphate (PPi). researchgate.net

Polyphosphate Transfer: In the second step, an inorganic polyphosphate molecule acts as a nucleophile. For p5A synthesis, tetrapolyphosphate (P₄) attacks the acetyl-AMP intermediate, displacing the acetate group to form this compound. The enzyme can also directly use ATP as the adenylate donor for the polyphosphate without an apparent acyl-AMP intermediate. csic.es

The synthesis of p4A (and by extension, p5A) can proceed without exogenous acetate but is stimulated approximately twofold in its presence. nih.govasm.org Coenzyme A (CoA), a substrate in the enzyme's primary function, does not participate in p4A or p5A synthesis and instead acts as an inhibitor. nih.govasm.org

The substrate specificity of yeast acetyl-CoA synthetase for the synthesis of adenosine polyphosphates has been characterized. Of twelve nucleotides tested, only ATP, adenosine-5'-O-[3-thiotriphosphate], and acetyl-AMP served as effective substrates for donating the nucleotidyl moiety. nih.govcsic.esasm.org The enzyme exhibits distinct kinetic parameters for its various substrates involved in this synthetic process.

Table 1: Kinetic Parameters for Yeast Acetyl-CoA Synthetase

Substrate Kₘ (mM) Relative Velocity (%)
ATP 0.16 100
Triphosphate (P₃) 4.7 N/A
Acetyl-AMP 1.8 80
Adenosine-5'-O-[3-thiotriphosphate] N/A 62
Acetate (for stimulation) 0.065 N/A

Data sourced from multiple studies on yeast acetyl-CoA synthetase. nih.govcsic.esasm.org

The rate of the canonical acetyl-CoA synthesis is significantly faster than that of p4A/p5A synthesis. At optimal conditions for p4A/p5A formation, the rate of acetyl-CoA synthesis (1.84 µmol mg⁻¹ min⁻¹) is 245 times faster than the rate of p4A synthesis. nih.govasm.org

The catalytic activity of yeast acetyl-CoA synthetase in synthesizing adenosine polyphosphates is sensitive to both pH and the presence of divalent cations.

pH: The optimal pH for the formation of p4A and p5A is approximately 6.3. nih.govcsic.es The enzyme's activity is significantly reduced at other pH levels, dropping by half at pH 5.2 and 7.4.

Divalent Cations: Divalent cations are essential for the enzyme's function. Magnesium (Mg²⁺) is the most effective cation for this activity. The presence of other divalent cations, such as manganese (Mn²⁺) or calcium (Ca²⁺), can reduce the enzyme's activity by more than 50%.

Polyphosphate kinases of the second family (PPK2) are enzymes known to catalyze the synthesis of nucleotides using inorganic polyphosphate (polyP) as the phosphate donor. nih.govresearchgate.net These enzymes are not limited to the production of ATP but can also synthesize more highly phosphorylated nucleotides, including adenosine 5'-tetraphosphate (p4A) and this compound (p5A), in vitro. nih.govresearchgate.net

PPK2 enzymes can phosphorylate nucleotides with varying numbers of phosphate groups, such as adenosine monophosphate (AMP) and adenosine diphosphate (B83284) (ADP). nih.govnih.govpnas.org In experimental settings, the synthesis of these unusually phosphorylated adenosine polyphosphates can account for up to 50% of the total adenosine nucleotides produced in the assay. nih.govresearchgate.net This capability makes PPK2 enzymes suitable candidates for the biocatalytic production of diverse phosphorylated nucleotides. nih.gov

Yeast Acetyl-CoA Synthetase (EC 6.2.1.1) Catalysis

Chemical Synthesis Methodologies

Beyond enzymatic routes, this compound can be produced through chemical synthesis. One notable method involves the use of an activated tetrametaphosphate reagent, [PPN]₂[P₄O₁₁], where PPN is bis(triphenylphosphine)iminium. acs.org

In this process, the activated tetrametaphosphate reacts with unprotected adenosine under anhydrous conditions in the presence of a base. This reaction selectively phosphorylates the 5' position of the adenosine, leading to the formation of a nucleoside-substituted tetrametaphosphate. Subsequent treatment of this intermediate with tetrabutylammonium (B224687) hydroxide (B78521) ([TBA][OH]) opens the cyclic phosphate ring to yield the linear adenosine 5'-tetraphosphate. By extension, similar principles can be applied to generate longer polyphosphate chains like p5A. acs.org This approach highlights a viable chemical pathway for producing highly phosphorylated nucleosides without the need for enzymatic catalysts. acs.org

Sequential Phosphorylation Strategies

One of the fundamental approaches to synthesizing adenosine polyphosphates is through sequential phosphorylation, a stepwise addition of phosphate groups to a nucleoside precursor. In vitro multi-enzyme cascade systems have been established to produce adenosine triphosphate (ATP) from adenosine, which can be further phosphorylated. nih.gov This process typically begins with the conversion of adenosine to adenosine monophosphate (AMP) by an adenosine kinase, utilizing ATP as the initial phosphate donor. nih.gov Subsequently, polyphosphate kinases (PPKs) are employed to further phosphorylate AMP to adenosine diphosphate (ADP) and then to ATP, using inorganic polyphosphate as the phosphate source. nih.gov

Certain classes of polyphosphate kinases, specifically some PPK2-III enzymes, are capable of synthesizing even higher adenosine polyphosphates, such as adenosine tetraphosphate (B8577671) (Ap4) and adenosine pentaphosphate (Ap5A). nih.gov This enzymatic cascade mimics natural nucleotide metabolism, offering a regioselective and stereoselective route to these complex molecules under mild reaction conditions. mdpi.com

Utilization of Activated Phosphate and Phosphonate (B1237965) Substrates

The synthesis of adenosine polyphosphates can also be achieved using activated phosphate and phosphonate substrates. A notable example is the enzymatic synthesis of Ap5A by yeast acetyl coenzyme A (CoA) synthetase. nih.gov This enzyme catalyzes the reaction between ATP and tetrapolyphosphate (P4) to produce Ap5A. nih.govwikipedia.org The relative velocity of this synthesis is significant, though less than that for the synthesis of adenosine tetraphosphate (Ap4) from ATP and tripolyphosphate (P3). nih.gov

Studies have shown that among various potential nucleotidyl moiety donors, ATP, adenosine-5'-O-[3-thiotriphosphate], and acetyl-AMP are effective substrates for this enzymatic synthesis. nih.gov The reaction is also influenced by other molecules; for instance, coenzyme A (CoA) acts as an inhibitor. nih.gov This method highlights the use of a naturally occurring enzyme to facilitate the transfer of a pyrophosphate group from a polyphosphate chain to a nucleotide, demonstrating a specific and efficient biosynthetic pathway.

Synthesis via Activated Tetrametaphosphate Intermediates

Optimization and Challenges in Chemical Production

The chemical and enzymatic production of nucleoside polyphosphates, including this compound, presents several optimization challenges. While enzymatic methods offer high selectivity and mild reaction conditions, they can be hampered by factors such as enzyme stability, substrate inhibition, and the cost of cofactors. nih.govmdpi.com For instance, in the enzymatic synthesis of ATP, substrate and product inhibition can prevent the complete conversion of precursors. nih.gov

Chemical synthesis routes, on the other hand, often struggle with low regio- and stereoselectivity, necessitating multiple protection and deprotection steps. mdpi.com These processes can result in low yields, high costs, and the use of hazardous reagents and anhydrous conditions. mdpi.com The development of a universal chemical method for the synthesis of 5'-nucleoside triphosphates (and by extension, pentaphosphates) has remained elusive, requiring careful evaluation of the most suitable reaction route for each specific product. mdpi.com

Optimization efforts in enzymatic synthesis focus on screening for robust enzymes with broad substrate tolerance, optimizing reaction conditions such as pH and temperature, and implementing efficient cofactor regeneration systems. nih.govmdpi.com For example, the optimization of ATP extraction from acidogenic biomass involved statistical modeling to determine the ideal conditions for maximizing yield. nih.gov These ongoing research efforts aim to overcome the limitations of both chemical and enzymatic approaches to develop more efficient and cost-effective methods for producing this compound and related compounds.

Enzymatic Interactions and Functional Mechanisms of Adenosine 5 Pentaphosphate

Interactions with Other Enzymes

While the most prominent interaction of Ap5A is with adenylate kinase, it also interacts with other enzymes, though often with less potency or different outcomes. In contrast, adenosine (B11128) 5'-pentaphosphate (p5A) is known as a substrate for certain enzymes.

Carbamoyl (B1232498) Phosphate (B84403) Synthetase: Ap5A is an effective inhibitor of carbamyl phosphate synthetase from E. coli. This finding provided evidence that the enzyme has two distinct ATP binding sites where the terminal phosphate portions of the ATP molecules are in close proximity. nih.gov

Kinases in Erythrocyte Lysates: In assays of human hemolysate, Ap5A at concentrations that fully inhibit adenylate kinase does not appear to significantly alter the activity of hexokinase, phosphofructokinase, or phosphoglycerokinase. It does, however, cause a modest reduction in pyruvate (B1213749) kinase activity. nih.gov

Diadenosine Hexaphosphate Hydrolase: This enzyme is capable of hydrolyzing diadenosine pentaphosphate (Ap5A), in addition to its preferred substrate, diadenosine hexaphosphate. drugbank.com

Acetyl-CoA Synthetase: Yeast acetyl-CoA synthetase has been shown to be capable of synthesizing adenosine 5'-pentaphosphate (p5A) from ADP and inorganic tetraphosphate (B8577671). csic.es

Nucleoside 5'-tetraphosphate Hydrolases: Certain hydrolases can degrade this compound (p5A). For example, one such enzyme degrades p5A into ATP and two molecules of orthophosphate, in contrast to other hydrolases that cleave related compounds into different products. researchgate.net

UMP/CMP Kinase: The related bisubstrate inhibitor P¹-(5'-adenosyl) P⁵-(5'-uridyl) pentaphosphate (UP5A) is a specific inhibitor of UMP/CMP kinase, an enzyme that shares structural homology with adenylate kinase. nih.gov


Participation in Phosphate Transfer Reactions

The primary involvement of adenosine pentaphosphates in phosphate transfer reactions is through the modulation of enzymes that catalyze these transfers, namely kinases. As detailed previously, P¹,P⁵-di(adenosine 5')-pentaphosphate (Ap5A) is a powerful inhibitor of adenylate kinase, an enzyme central to phosphate transfer for maintaining cellular energy balance. researchgate.netdrugbank.com By binding tightly to the ATP and AMP sites, Ap5A effectively blocks the transfer of the terminal phosphate group between these nucleotides. researchgate.net

Furthermore, the inhibition of carbamyl phosphate synthetase by Ap5A also represents an interference with phosphate transfer reactions. nih.gov This enzyme catalyzes the formation of carbamoyl phosphate from bicarbonate and ATP, a critical step in pyrimidine (B1678525) and arginine biosynthesis that involves the phosphorylation of bicarbonate. Ap5A's ability to inhibit the bicarbonate-dependent ATPase activity of the enzyme directly implicates it in modulating this phosphate transfer step. nih.gov

Biological Roles and Theoretical Significance of Adenosine 5 Pentaphosphate

Role in Cellular Energy Homeostasis and Regulation of Adenine (B156593) Nucleotide Levels

Cellular energy homeostasis is the critical process of maintaining stable levels of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govbritannica.com This balance is largely managed by regulating the relative concentrations of ATP, adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). wikipedia.orgbiologists.com Enzymes like adenylate kinase (AK) play a crucial role by catalyzing the reversible transfer of a phosphate (B84403) group between ATP and AMP (2 ADP ↔ ATP + AMP), thereby buffering the cell's energy charge. biologists.comdrugbank.com

Adenosine 5'-pentaphosphate and its related compounds are implicated in the regulation of this delicate energy balance. ontosight.ai The related molecule, P1,P5-di(adenosine-5')pentaphosphate (Ap5A), is known as a potent inhibitor of adenylate kinase. nih.gov By inhibiting this key enzyme, such compounds can significantly influence the ratios of adenine nucleotides, which in turn affects cellular energy status and the activity of various metabolic pathways. The ability of these highly phosphorylated nucleotides to interact with enzymes of energy metabolism highlights their potential significance in maintaining cellular energy homeostasis. ontosight.ai While direct regulatory roles of p5A are still under investigation, its structural similarity to ATP and the inhibitory action of related compounds on key homeostatic enzymes suggest its potential involvement in the broader network that controls cellular adenine nucleotide levels. ontosight.ai

Involvement in Cellular Metabolic Pathways, including Energy Transfer and Nucleotide Synthesis

As a high-energy nucleotide, this compound is intrinsically linked to metabolic pathways involving energy transfer and nucleotide synthesis. ontosight.ai The core of cellular energy transfer revolves around the synthesis and breakdown (hydrolysis) of ATP, which releases energy to power cellular functions. britannica.comontosight.ai this compound, with its chain of five phosphate groups, is considered a high-energy compound with the potential to act as a phosphate donor in biochemical reactions, similar to ATP. ontosight.ai

Research has shown that p5A can be synthesized by specific enzymes involved in core metabolic processes. In the yeast Saccharomyces cerevisiae, the enzyme acetyl-coenzyme A (CoA) synthetase is capable of catalyzing the synthesis of both adenosine 5'-tetraphosphate (p4A) and this compound (p5A). nih.govasm.org This reaction uses ATP as a substrate and inorganic tri- or tetrapolyphosphate as the phosphate donor. nih.gov The synthesis is notably stimulated by acetate (B1210297), linking the formation of these unusual nucleotides to the cell's metabolic state. nih.govasm.org Furthermore, enzymes known as polyphosphate kinases (PPK2), which are found in bacteria, are responsible for nucleotide synthesis using inorganic polyphosphate, and can produce various adenosine 5'-polyphosphates. researchgate.net These findings demonstrate that p5A is not just a theoretical molecule but can be an active product within cellular metabolic pathways, particularly those connected to energy metabolism and nucleotide biosynthesis. nih.gov

Implication in Yeast Sporulation and Metabolic Shifts

A significant biological role for this compound has been identified in the life cycle of the yeast Saccharomyces cerevisiae. nih.govpnas.org When these diploid yeast cells are starved for nitrogen in the presence of a non-fermentable carbon source like acetate, they undergo a developmental program called sporulation to form hardy ascospores. pnas.orgtandfonline.com

Studies using 32P-labeled nucleotides have revealed that this compound (pppppA), along with adenosine 5'-tetraphosphate (ppppA), is synthesized specifically during this process. nih.govpnas.org These highly phosphorylated nucleotides are absent in vegetative (non-sporulating) yeast cells, indicating a unique association with this particular metabolic and developmental shift. nih.gov The synthesis of p5A begins late in the sporulation process, after the formation of ascospores. nih.govpnas.org Because of their specific appearance during this stage, it has been proposed that p5A and p4A may function as signal nucleotides, marking the completion of ascospore formation. nih.gov

The enzyme responsible for this synthesis in yeast, acetyl-CoA synthetase, provides a direct link between the metabolic conditions that trigger sporulation (the presence of acetate) and the production of these potential signaling molecules. nih.govasm.org The rate of acetyl-CoA synthesis, the primary function of this enzyme, is significantly faster than the rate of p5A synthesis. nih.govasm.org

Research Findings on Nucleotide Synthesis During Yeast Sporulation

NucleotideTiming of SynthesisMaximum Concentration (relative to ATP)Proposed Role
Adenosine 5'-tetraphosphate (ppppA)Commences late in sporulation, following ascospore formation. nih.govpnas.org2.0% nih.govSignal nucleotide for ascospore formation. nih.gov
This compound (pppppA)Commences late in sporulation, following ascospore formation. nih.govpnas.org1.5% nih.govSignal nucleotide for ascospore formation. nih.gov

Advanced Methodologies for Structural and Mechanistic Elucidation of Adenosine 5 Pentaphosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Binding Analysisiaea.orgacs.orgscienceopen.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for probing the three-dimensional structure of molecules in solution and for characterizing their interactions with other molecules. In the context of adenosine (B11128) 5'-pentaphosphate, NMR is instrumental in defining its conformation and in mapping its binding sites within enzyme complexes.

1H, 19F, and 31P NMR Applications in Complex Studiesiaea.orgscienceopen.com

Proton (¹H), fluorine-¹⁹ (¹⁹F), and phosphorus-³¹ (³¹P) NMR are particularly valuable in studying the intricate details of Ap5A complexes. For instance, ¹H NMR has been used to investigate the complexes of porcine adenylate kinase with its substrates and the bisubstrate analogue P¹,P⁵-bis(5'-adenosyl)pentaphosphate (AP5A). These studies allow for the determination of chemical shifts of specific protons within the adenosine moieties of AP5A upon binding to the enzyme, revealing crucial information about the binding environment. A notable downfield shift of a specific proton resonance on one of the adenine (B156593) bases upon binding indicates a significant change in its electronic environment, providing clues about its proximity to certain amino acid residues in the enzyme's active site.

Furthermore, ¹⁹F NMR, often employed with fluorinated substrate analogues, offers a sensitive probe for studying nucleotide binding. The distinct chemical shifts of bound and free fluorinated nucleotides can be used to determine their dissociation constants from the enzyme.

³¹P NMR is indispensable for directly observing the phosphate (B84403) backbone of Ap5A. It provides information on the phosphorylation state and the local environment of each phosphate group. Studies have shown that polyphosphate kinase 2 (PPK2) enzymes can catalyze the synthesis of highly phosphorylated nucleotides, including adenosine 5'-pentaphosphate. scienceopen.com ³¹P NMR analysis, in conjunction with high-performance ion chromatography, has been used to identify and quantify the products of these enzymatic reactions. scienceopen.com The chemical shifts and spin-lattice relaxation times of the phosphorus atoms in ATP and related model systems in the presence of magnesium ions (Mg²⁺) have been studied using ³¹P NMR, providing insights into the formation of mono- and dimagnesium complexes. nih.gov

NMR Nucleus Application in Ap5A Complex Studies Key Findings
¹H Determination of proton chemical shifts in Ap5A upon binding to enzymes like adenylate kinase. Reveals changes in the electronic environment of the adenine and ribose protons, aiding in the mapping of binding interactions.
¹⁹F Use of fluorinated Ap5A analogues to probe binding and determine dissociation constants. Provides a sensitive handle to monitor binding events and quantify binding affinities.
³¹P Direct observation of the phosphate chain to study phosphorylation states and enzymatic synthesis. scienceopen.comnih.govConfirms the structure of enzymatically synthesized Ap5A and characterizes its interactions with metal ions. scienceopen.comnih.gov

X-ray Crystallography in the Characterization of Enzyme-Adenosine 5'-Pentaphosphate Complexespdbj.orgplos.org

For example, the crystal structure of Escherichia coli adenylate kinase complexed with the inhibitor P¹,P⁵-bis(adenosine-5'-)pentaphosphate (Ap5A) has been determined at a resolution of 1.9 Å. pdbj.org This structure serves as a model for the catalytic transition state, illustrating how the inhibitor mimics the binding of the natural substrates, ATP and AMP. pdbj.org Similarly, the crystal structure of Trypanosoma brucei rhodesiense adenosine kinase (TbrAK) in complex with Ap5A at 1.55 Å resolution has provided detailed insights into substrate binding at the molecular level. plos.org These studies reveal the intricate network of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-ligand complex.

Enzyme Ligand Resolution Key Structural Insights
E. coli Adenylate KinaseP¹,P⁵-bis(adenosine-5'-)pentaphosphate (Ap5A)1.9 ÅModel for the catalytic transition state, showing how Ap5A mimics ATP and AMP binding. pdbj.org
T. b. rhodesiense Adenosine KinaseP¹,P⁵-bis(adenosine-5′)-pentaphosphate (AP5A)1.55 ÅDetailed view of substrate binding, including specific hydrogen bonds and hydrophobic contacts. plos.org
UMP/CMP Kinase (D. discoideum)P1-(5'-adenosyl) P5-(5'-uridyl) pentaphosphate (UP5A)2.2 ÅShows a closed enzyme conformation with the inhibitor mimicking an ADP·Mg·UDP biproduct. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Analysisahajournals.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of nucleotides like this compound from complex biological mixtures. Its high resolution and sensitivity make it ideal for analyzing the low concentrations of Ap5A typically found in cells and tissues.

Reversed-phase HPLC is a commonly used method for the analysis of diadenosine polyphosphates, including Ap5A. ahajournals.org By using a C18 column and a carefully optimized gradient elution with a mobile phase containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA), researchers can achieve excellent separation of different adenosine phosphates. ahajournals.org This method has been successfully applied to identify and quantify endogenous levels of diadenosine tetraphosphate (B8577671), pentaphosphate, and hexaphosphate in human myocardial tissue. ahajournals.org Furthermore, HPLC is often coupled with UV detection, typically at 254 or 259 nm, which is the characteristic absorbance maximum for adenosine-containing compounds. ahajournals.orgnih.gov

HPLC Method Stationary Phase Mobile Phase Components Application
Reversed-Phase HPLCC18Triethylammonium acetate (TEAA), AcetonitrileSeparation and quantification of diadenosine polyphosphates in human myocardial tissue. ahajournals.org
Reversed-Phase HPLCC18Potassium hydrogen phosphate bufferSimultaneous quantitative analysis of ATP, ADP, and AMP in human bronchial epithelial cells. nih.gov

Mass Spectrometry for Identification and Quantification of Nucleotidesahajournals.orgahajournals.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the unambiguous identification and quantification of nucleotides, including this compound. When coupled with a separation technique like HPLC (LC-MS), it provides a highly specific and sensitive method for analyzing complex biological samples.

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has been instrumental in the identification of diadenosine polyphosphates. ahajournals.org In studies of human myocardial tissue, the molecular masses of HPLC-purified fractions were determined by MALDI-MS, confirming the presence of Ap4A, Ap5A, and Ap6A. ahajournals.org Further structural information can be obtained through post-source decay (PSD)-MALDI mass spectrometry, which provides fragmentation patterns that are characteristic of the specific nucleotide. ahajournals.org

Mass Spectrometry Technique Application Key Findings
MALDI-MSIdentification of HPLC-purified diadenosine polyphosphates from human myocardial tissue. ahajournals.orgConfirmed the molecular masses corresponding to Ap4A, Ap5A, and Ap6A. ahajournals.org
PSD-MALDI-MSAnalysis of fragmentation patterns of isolated diadenosine polyphosphates. ahajournals.orgProvided structural confirmation by matching fragmentation patterns with authentic standards. ahajournals.org
MALDI-TOF/TOF MSIdentification of a novel mononucleotide compound from endothelial cells. ahajournals.orgDetected a mononucleoside polyphosphate with a specific mass-to-charge ratio. ahajournals.org

Degradation and Stability Profiles of Adenosine 5 Pentaphosphate

Chemical Hydrolysis Pathways and Stability under Varying Conditions

Adenosine (B11128) 5'-pentaphosphate (Ap5A) is characterized by a high-energy pentaphosphate chain that is susceptible to non-enzymatic hydrolysis. The stability of this molecule is significantly influenced by factors such as pH and the presence of metal ions. The polyphosphate moiety is prone to degradation under both acidic and alkaline conditions.

Under acidic conditions (pH < 5), the molecule undergoes rapid decomposition, leading to the release of inorganic phosphate (B84403) (Pi) and various adenosine derivatives. The presence of certain metal ions can also modulate its stability. Divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) have been observed to stabilize the pentaphosphate chain, whereas trivalent cations such as ferric iron (Fe³⁺) can accelerate the hydrolysis process. Due to this inherent sensitivity to hydrolysis, careful handling and storage under controlled conditions are necessary to maintain the compound's structural integrity for experimental use. evitachem.com

Table 1: Factors Affecting Chemical Stability of Adenosine 5'-Pentaphosphate
ConditionEffect on StabilityOutcome of DegradationReference
Acidic (pH < 5)Decreased stability, rapid decompositionRelease of inorganic phosphate and adenosine derivatives
AlkalineDecreased stability, susceptible to degradationHydrolysis of the pentaphosphate chain
Presence of Mg²⁺/Ca²⁺Increased stabilityStabilization of the pentaphosphate chain
Presence of Fe³⁺Decreased stabilityAccelerated hydrolysis

Enzymatic Degradation by Phosphohydrolases

The metabolic fate of this compound is largely governed by the action of specific phosphohydrolases, which cleave the phosphate chain at distinct positions.

Diadenosine hexaphosphate hydrolases, which belong to the Nudix hydrolase family, play a significant role in the metabolism of adenosine polyphosphates. The yeast enzyme, Diphosphoinositol Polyphosphate Phosphohydrolase (DDP1), and its human homologs, hAps1 and hAps2, exhibit activity towards diadenosine polyphosphates. nih.govd-nb.info

Specifically, human Aps1 and Aps2 hydrolyze diadenosine hexaphosphate (Ap6A) to yield adenosine monophosphate (AMP) and this compound (p5A). d-nb.info However, the p5A produced is not a stable end-product. These enzymes continue to process it in a sequential manner, first hydrolyzing p5A to adenosine 5'-tetraphosphate (p4A), and subsequently to adenosine triphosphate (ATP). d-nb.info This sequential degradation ensures that p5A does not accumulate within the cell. d-nb.info The yeast enzyme DDP1 from Saccharomyces cerevisiae is also noted for its ability to hydrolyze various dinucleotides. csic.es When acting on diadenosine pentaphosphate (Ap5A), the yeast enzyme favors the production of AMP and adenosine 5'-tetraphosphate (p4A). d-nb.info

Another class of enzymes, nucleoside 5'-tetraphosphate phosphohydrolases, also contributes to the degradation of this compound. An enzyme purified from yellow lupin seeds has demonstrated the ability to hydrolyze Ap5A. researchgate.netnih.govnih.gov

The action of this enzyme on Ap5A is notably slow, occurring at a rate approximately 1/200th of that for its preferred substrate, adenosine 5'-tetraphosphate (p4A). researchgate.netnih.govomicsdi.org The degradation of Ap5A by this hydrolase results in the formation of ATP and the sequential liberation of two individual molecules of orthophosphate. researchgate.netnih.govomicsdi.org This contrasts with the cleavage of Ap5A by other types of hydrolases that might yield different products, such as ATP and pyrophosphate. researchgate.netnih.gov

Table 2: Enzymatic Degradation of this compound
EnzymeSource OrganismAction on this compound (Ap5A)Degradation ProductsReference
Diadenosine Hexaphosphate Hydrolase (hAps1, hAps2)HumanSequential hydrolysis (after production from Ap6A)Adenosine 5'-tetraphosphate (p4A), then Adenosine Triphosphate (ATP) d-nb.info
Nucleoside 5'-Tetraphosphate PhosphohydrolaseYellow Lupin (Lupinus luteus) seedsSlow hydrolysis (1/200th the rate of p4A)Adenosine Triphosphate (ATP) and two molecules of orthophosphate researchgate.netnih.govomicsdi.org

Advanced Research Directions and Analog Development for Adenosine 5 Pentaphosphate

Design and Synthesis of Chemically Modified Analogs

To probe the function and mechanism of enzymes that interact with nucleoside polyphosphates, researchers have synthesized a variety of chemically modified analogs of adenosine (B11128) 5'-pentaphosphate. These analogs often feature modifications to the polyphosphate chain, such as the substitution of an oxygen atom with a methylene (B1212753) group (CH₂) or the introduction of phosphonate (B1237965) moieties. These changes can confer resistance to hydrolysis by phosphohydrolases, making them stable tools for enzymatic and structural studies. researchgate.netnih.gov

Methylene and Phosphonate Analogs:

The synthesis of methylene-bridged analogs of adenosine polyphosphates, including those related to Ap5A, has been a key area of research. researchgate.netnih.gov For instance, analogs of adenosine 5'-tetraphosphate (Ap4A) with methylene groups inserted at various positions within the phosphate (B84403) chain have been synthesized and their interactions with specific hydrolases have been characterized. nih.govresearchgate.net These studies provide a foundation for the design of similar Ap5A analogs. The introduction of a methylene group between phosphate residues creates a non-hydrolyzable phosphonate linkage, which can help in understanding the structural requirements for enzyme binding and catalysis. researchgate.netresearchgate.net

One approach to creating these analogs involves the use of specifically designed phosphonate analogues to understand the mechanism and function of enzymes that degrade nucleoside 5'-polyphosphates. researchgate.net The synthesis of these novel nucleotides allows for the investigation of their potential as inhibitors or substrates for various enzymes. researchgate.net

Table 1: Examples of Chemically Modified Adenosine Polyphosphate Analogs

Analog TypeModificationPurpose
Methylene AnalogsReplacement of a bridging oxygen in the phosphate chain with a methylene group (CH₂)Increase stability against hydrolysis; probe enzyme active sites. researchgate.netnih.gov
Phosphonate AnalogsContains a carbon-phosphorus (C-P) bond instead of a phosphorus-oxygen-phosphorus (P-O-P) bondMimic the natural phosphate linkage while being resistant to enzymatic cleavage. researchgate.net
Thio-analogsReplacement of a non-bridging oxygen with a sulfur atomInvestigate the role of specific oxygen atoms in enzyme-substrate interactions. nih.gov
Azido-analogsIncorporation of an azido (B1232118) (N₃) groupUsed in photoaffinity labeling to identify nucleotide-binding sites in proteins. acs.org

Application as a Biochemical Probe for Elucidating Enzyme Catalysis and Specificity

Adenosine 5'-pentaphosphate and its analogs serve as valuable biochemical probes to investigate the mechanisms and specificity of various enzymes, particularly those involved in nucleotide metabolism and signaling. evitachem.com Their ability to inhibit certain enzymes provides insights into the active site architecture and the structural requirements for substrate binding.

A significant application of Ap5A is in the study of adenylate kinase, an enzyme crucial for cellular energy homeostasis. Diadenosine pentaphosphate (Ap5A), a related compound, is a potent inhibitor of this enzyme. researchgate.net The inhibitory effect is highly specific to the pentaphosphate chain length, as homologs with fewer phosphate groups are significantly less effective. researchgate.net This specificity makes Ap5A an excellent tool for dissecting the kinetic and structural properties of adenylate kinase.

Furthermore, analogs of adenosine polyphosphates are used to study the function of "nudix" hydrolases, a family of enzymes that cleave nucleoside diphosphates linked to other moieties. researchgate.net By using non-hydrolyzable analogs, researchers can trap the enzyme-substrate complex and gain a better understanding of the catalytic mechanism.

Utilization in In Vitro Systems for Biochemical Assays

This compound is utilized in a variety of in vitro biochemical assays to study enzymatic reactions and cellular signaling pathways. evitachem.com Its stability under specific assay conditions makes it a reliable component for these experimental setups.

For example, Ap5A and its analogs are used as agonists or antagonists in studies of purinergic receptors, which are involved in a wide range of physiological processes. nih.govnih.gov In studies on human platelets, analogs of adenine (B156593) nucleotides, including those related to Ap5A, have been used to differentiate the signaling pathways responsible for shape change and aggregation. nih.gov

Moreover, in vitro assays involving Ap5A are crucial for characterizing the activity of enzymes that synthesize or degrade highly phosphorylated nucleotides. researchgate.netscispace.com These assays often employ techniques like high-performance ion chromatography and ³¹P NMR analysis to monitor the enzymatic production and breakdown of Ap5A and related compounds. researchgate.netscispace.com

Table 2: Applications of this compound in In Vitro Assays

Assay TypePurposeKey Findings
Enzyme Inhibition AssaysTo study the mechanism of enzymes like adenylate kinase. researchgate.netDiadenosine pentaphosphate is a potent and specific inhibitor of adenylate kinase. researchgate.net
Purinergic Receptor Binding AssaysTo investigate the role of Ap5A and its analogs in cell signaling. nih.govnih.govAnalogs can act as selective agonists or antagonists at different P2Y receptor subtypes. nih.gov
Enzymatic Synthesis and Degradation AssaysTo characterize enzymes involved in the metabolism of highly phosphorylated nucleotides. researchgate.netscispace.comPolyphosphate kinases can synthesize Ap5A in vitro. researchgate.netscispace.com
Platelet Aggregation and Shape Change AssaysTo elucidate the distinct signaling pathways in platelets. nih.govDifferent adenine nucleotide analogs can selectively trigger either shape change or aggregation. nih.gov

Prospects in Biocatalytic Synthesis of Highly Phosphorylated Nucleotides

The enzymatic synthesis of highly phosphorylated nucleotides, including this compound, represents a promising area of biocatalysis. researchgate.netscispace.comnih.gov Chemical synthesis of these molecules can be challenging, often requiring multiple protection and deprotection steps. mdpi.com In contrast, enzymatic approaches offer high selectivity and efficiency under mild reaction conditions. mdpi.comresearchgate.netfrontiersin.orgnih.gov

Polyphosphate kinases (PPKs), particularly those from the PPK2 family, have emerged as powerful biocatalysts for the synthesis of Ap5A and other adenosine polyphosphates. researchgate.netscispace.comnih.gov These enzymes utilize inorganic polyphosphate, a cost-effective phosphate donor, to phosphorylate nucleoside monophosphates and diphosphates. researchgate.netnih.gov Studies have shown that PPK2 enzymes can produce significant amounts of adenosine 5'-tetraphosphate and this compound in vitro, with these highly phosphorylated nucleotides constituting up to 50% of the total adenosine nucleotides in the assay. researchgate.netscispace.comnih.gov

The ability of enzymes like yeast acetyl-CoA synthetase to also synthesize adenosine 5'-tetraphosphate and this compound from ATP and inorganic polyphosphates further highlights the potential for biocatalytic production. nih.govcsic.esnih.gov The development of robust enzymatic cascade reactions, potentially coupled with ATP regeneration systems, could pave the way for the efficient and scalable production of Ap5A and other valuable highly phosphorylated nucleotides for research and therapeutic applications. mdpi.comfrontiersin.orgnih.gov This advancement is anticipated to accelerate the development of nucleoside and nucleotide therapeutics. mdpi.com

Q & A

Q. What enzymatic pathways synthesize adenosine 5'-pentaphosphate (p5A) in yeast, and how can these reactions be experimentally replicated?

this compound is synthesized by yeast acetyl-CoA synthetase (ACs, EC 6.2.1.1) through the condensation of ATP with inorganic polyphosphates (P₃ or P₄). To replicate this, prepare a reaction mixture containing ATP (0.16 mM optimal concentration), MgCl₂ (5 mM), acetate (0.5 mM for twofold stimulation), and inorganic pyrophosphatase to prevent ATP hydrolysis. Monitor synthesis via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), comparing retention times and UV spectra with standards. Note that CoA inhibits p5A synthesis (50% inhibition at 0.015 mM) .

Q. Which analytical methods are most reliable for detecting and quantifying p5A in biological samples?

Use TLC with silica gel sheets and a solvent system of isobutyric acid/NH₃/H₂O (66:1:33) for initial separation. Confirm identity via HPLC with a C18 reverse-phase column and UV detection at 260 nm. Alkaline phosphatase digestion can validate nucleotide identity (p5A degrades into AMP and inorganic phosphate). For quantification, employ radiolabeled [³H]ATP or [³²P]polyphosphate in kinetic assays .

Advanced Research Questions

Q. How do kinetic parameters (e.g., Kₘ, pH optima) for p5A synthesis vary under different experimental conditions, and what implications do these have for enzyme mechanism studies?

Yeast ACs exhibits a Kₘ of 0.16 mM for ATP, 4.7 mM for P₃, and 1.8 mM for acetyl-AMP. The pH optimum is 6.3–6.5, with activity halved at pH 5.2 or 7.4. Divalent cations like Mg²⁺ are essential, but Mn²⁺ or Ca²⁺ reduce activity by >50%. These parameters suggest a two-step mechanism: (1) ATP activation via adenylation, followed by (2) nucleophilic attack by polyphosphate. Acetate enhances adenylation efficiency, explaining its stimulatory role .

Q. What experimental strategies resolve contradictions in p5A synthesis rates across different enzyme preparations?

Variability in ACs activity (e.g., Sigma lot 42H8025 showing negligible synthesis) may arise from post-translational modifications (e.g., phosphorylation) or isozymic forms. To address this:

  • Perform SDS-PAGE to check enzyme purity (72 kDa main band).
  • Pre-treat enzymes with phosphatase inhibitors or kinase activators.
  • Use yeast grown under standardized conditions (e.g., acetate induction) to minimize batch effects .

Q. How does p5A function as a multisubstrate inhibitor in adenylate kinase assays, and how should inhibition studies be designed?

p5A competitively inhibits adenylate kinase by mimicking the enzyme’s transition state. Design assays with 0.1–1 mM p5A, 2 mM ATP, and 2 mM ADP in imidazole buffer (pH 6.7). Monitor ADP/ATP conversion via coupled NADH-linked spectrophotometry. Include controls with P1,P5-di(adenosine-5')pentaphosphate (Ap5A) to distinguish nonspecific effects. Pre-incubate enzyme with inhibitor for 10 minutes to ensure binding equilibrium .

Q. What role does p5A play in yeast sporulation, and how can its cellular levels be modulated for phenotypic studies?

p5A accumulates during yeast sporulation, likely regulating energy metabolism under nutrient stress. To modulate levels:

  • Overexpress ACs in sporulation medium (1% potassium acetate).
  • Knock out NUDT10/11 (diadenosine pentaphosphate hydrolases) to prevent degradation.
  • Quantify p5A via LC-MS/MS and correlate with sporulation efficiency using microscopy or flow cytometry .

Methodological Considerations

Q. How can researchers differentiate p5A from structurally similar nucleotides (e.g., Ap5A) in complex mixtures?

Utilize enzymatic digestion:

  • Ap5A : Degraded by NUDT10/11 into AMP and p5A.
  • p5A : Resistant to adenylate kinase but hydrolyzed by alkaline phosphatase. Pair this with HPLC-MS for accurate identification. For example, Ap5A (m/z 1,356.9) and p5A (m/z 506.9) exhibit distinct mass signatures .

Q. What are the critical controls for ensuring reproducibility in p5A synthesis assays?

Include:

  • Negative controls : Omit ATP, polyphosphate, or enzyme.
  • Inhibition controls : Add 0.015 mM CoA to confirm ACs specificity.
  • Internal standards : Spike reactions with [¹⁴C]p5A for recovery calculations.
  • pH buffers : Use MES (pH 6.3) instead of HEPES to avoid cation interference .

Data Interpretation & Controversies

Q. How should researchers address discrepancies in reported p5A synthesis rates between in vitro and in vivo systems?

In vitro rates (e.g., 1.0 nmol mg⁻¹ min⁻¹ for p5A) may not reflect in vivo dynamics due to compartmentalization (e.g., vacuolar polyphosphate storage) or competing pathways (e.g., acetyl-CoA synthesis). Use isotopic tracing (¹³C-acetate) in live yeast to quantify flux toward p5A versus acetyl-CoA. Model kinetics with tools like COPASI to account for cellular constraints .

Q. Why do some studies report p5A as a signaling molecule, while others classify it as a metabolic byproduct?

Evidence for signaling roles includes p5A-mediated inhibition of adenylate kinase and guanylate cyclase. However, its low basal concentrations (<1 μM in most cells) suggest transient accumulation under stress. To test signaling hypotheses, use FRET-based sensors or RNA aptamers for real-time p5A tracking in single cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.